N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1203251-02-8
VCID: VC4219229
InChI: InChI=1S/C18H21N5O4/c1-12-16(23(24)25)17(22-7-3-2-4-8-22)21-18(20-12)19-10-13-5-6-14-15(9-13)27-11-26-14/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,19,20,21)
SMILES: CC1=C(C(=NC(=N1)NCC2=CC3=C(C=C2)OCO3)N4CCCCC4)[N+](=O)[O-]
Molecular Formula: C18H21N5O4
Molecular Weight: 371.397

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine

CAS No.: 1203251-02-8

Cat. No.: VC4219229

Molecular Formula: C18H21N5O4

Molecular Weight: 371.397

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine - 1203251-02-8

Specification

CAS No. 1203251-02-8
Molecular Formula C18H21N5O4
Molecular Weight 371.397
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine
Standard InChI InChI=1S/C18H21N5O4/c1-12-16(23(24)25)17(22-7-3-2-4-8-22)21-18(20-12)19-10-13-5-6-14-15(9-13)27-11-26-14/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,19,20,21)
Standard InChI Key LQZLQQLYJHWGGK-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)NCC2=CC3=C(C=C2)OCO3)N4CCCCC4)[N+](=O)[O-]

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is a complex organic compound with a molecular weight of approximately 371.4 g/mol and a CAS number of 1203251-02-8 . This compound features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms, substituted with various functional groups including a benzodioxole moiety and a piperidine ring. The presence of these functional groups contributes to its unique chemical and biological properties.

Synthesis and Chemical Reactivity

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves multi-step reactions that require careful optimization of reaction conditions to maximize yield and purity. The compound's reactivity can be explored through various synthetic pathways, including nucleophilic substitution reactions and condensation reactions.

Biological Activity and Potential Applications

While specific biological activity data for N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is limited, compounds with similar structures often exhibit potential therapeutic effects. These effects can include interactions with enzymes or receptors involved in cellular signaling pathways, suggesting potential applications in the treatment of diseases such as cancer or neurological disorders.

Comparison with Similar Compounds

Similar compounds often feature variations in their functional groups, which can significantly impact their biological activity and pharmacokinetic properties. For example, compounds with different aromatic substitutions or heterocyclic rings may exhibit enhanced solubility or altered reactivity patterns.

CompoundStructural DifferencesUnique Features
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-aminePyrimidine core with nitro and methyl groupsPotential therapeutic applications due to nitro group
N-(1,3-benzodioxol-5-ylmethyl)-4-methylanilineLacks nitro group, different aromatic substitutionEnhanced solubility due to methoxy group (in similar compounds)
N-(1,3-benzodioxol-5-ylmethyl)-3-nitroanilineDifferent aromatic substitution, lacks pyrimidine coreMay exhibit different reactivity patterns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator